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1,3-Bis(4-methoxyphenyl)-1,3-propanedione

Cat. No.: B050115
CAS No.: 18362-51-1
M. Wt: 284.31 g/mol
InChI Key: GNMDORSUZRRMFS-UHFFFAOYSA-N
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Description

Overview of β-Diketone Chemical Architectures

β-Diketones, also known as 1,3-diketones, are characterized by the presence of two carbonyl groups separated by a single methylene (B1212753) group. This arrangement imparts unique chemical properties to the molecule, most notably the phenomenon of keto-enol tautomerism. The acidic nature of the α-protons on the central methylene group allows for the formation of a stable enol tautomer, which features a carbon-carbon double bond and a hydroxyl group.

This keto-enol equilibrium is a defining characteristic of β-diketones. The enol form is stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the adjacent carbonyl oxygen, forming a pseudo-aromatic six-membered ring. The position of this equilibrium is influenced by several factors, including the nature of the substituents on the carbonyl groups and the solvent used.

Rationale for Research on Diaryl-Substituted 1,3-Propanediones

The rationale for the scientific investigation of diaryl-substituted 1,3-propanediones, such as 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, is multifaceted. The presence of two aryl groups significantly influences the electronic and steric properties of the β-diketone core, leading to a range of potential applications.

One of the primary areas of interest is in coordination chemistry. The enol form of these compounds can act as a bidentate ligand, chelating to metal ions to form stable metal complexes. The properties of these metal complexes can be fine-tuned by modifying the substituents on the aryl rings. For instance, this compound has been used as a ligand in the synthesis of iron(III)-oxo clusters. sigmaaldrich.com

Furthermore, diaryl-substituted propanedione derivatives are explored in medicinal chemistry. The structural motif is found in compounds with potential biological activities, including antimicrobial and anticancer properties. The aryl groups provide a scaffold that can be functionalized to enhance these activities and improve pharmacokinetic properties.

The specific methoxy (B1213986) groups on the phenyl rings of this compound are also of interest. A study on methoxy and dimethoxy derivatives of 1,3-diphenylpropane-1,3-dione (B8210364) revealed that the position of the methoxy group influences the compound's UV absorption and the keto-enol tautomerism equilibrium. nih.govresearchgate.net Specifically, a methoxy group in the para position, as is the case for the subject compound, can increase the absorption of radiation in the UV-A range. researchgate.net

Historical Context and Evolution of Research Trajectories

The study of β-diketones has a rich history dating back to the late 19th century. The Claisen condensation, first described by Rainer Ludwig Claisen in 1887, provided a foundational synthetic route to this class of compounds. This reaction involves the base-catalyzed condensation of an ester with a ketone or another ester to form a β-keto ester or a β-diketone, respectively.

Early research focused on understanding the fundamental chemistry of β-diketones, including their synthesis and the nature of their tautomerism. Over time, the research trajectory has evolved towards the synthesis of more complex and functionally diverse β-diketones. The introduction of aryl substituents marked a significant step in this evolution, opening up new avenues for research and application.

The development of synthetic methodologies has allowed for the preparation of a wide variety of diaryl-substituted 1,3-propanediones with different substituents on the aromatic rings. This has enabled systematic studies into the structure-activity relationships of these compounds, particularly in the fields of coordination chemistry and medicinal chemistry. The ongoing research into compounds like this compound reflects the continued interest in harnessing the unique properties of the β-diketone scaffold for the development of new materials and therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O4 B050115 1,3-Bis(4-methoxyphenyl)-1,3-propanedione CAS No. 18362-51-1

Properties

IUPAC Name

1,3-bis(4-methoxyphenyl)propane-1,3-dione
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InChI

InChI=1S/C17H16O4/c1-20-14-7-3-12(4-8-14)16(18)11-17(19)13-5-9-15(21-2)10-6-13/h3-10H,11H2,1-2H3
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InChI Key

GNMDORSUZRRMFS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H16O4
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DSSTOX Substance ID

DTXSID6066363
Record name 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
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Molecular Weight

284.31 g/mol
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CAS No.

18362-51-1
Record name 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
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Record name 1,3-Propanedione, 1,3-bis(4-methoxyphenyl)-
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Record name 1,3-Bis(4-methoxyphenyl)-1,3-propanedione
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Record name 1,3-bis(4-methoxyphenyl)propane-1,3-dione
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Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Synthesis of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

The formation of the β-diketone structure of this compound is most commonly achieved through condensation reactions.

The most classical and widely utilized method for synthesizing 1,3-diketones is the Claisen condensation. libretexts.org This reaction involves the base-mediated condensation between a ketone and an ester. For the synthesis of this compound, this typically involves the reaction of 4-methoxyacetophenone with an ester of 4-methoxybenzoic acid, such as ethyl 4-methoxybenzoate.

The mechanism begins with the deprotonation of the α-carbon of 4-methoxyacetophenone by a strong base (e.g., sodium ethoxide, sodium amide, or sodium hydride) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ethyl 4-methoxybenzoate. The subsequent collapse of the tetrahedral intermediate results in the expulsion of an ethoxide leaving group, yielding the β-diketone product. libretexts.org The use of a full equivalent of base is necessary as the resulting β-diketone is acidic and will be deprotonated, which helps to drive the reaction to completion. libretexts.org

Reaction scheme for the Claisen condensation synthesis of this compound.

Table 1: Typical Reaction Parameters for Claisen Condensation

ParameterDetails
Reactants 4-methoxyacetophenone, Ethyl 4-methoxybenzoate
Base Sodium ethoxide (NaOEt), Sodium hydride (NaH), Sodium amide (NaNH₂)
Solvent Anhydrous ethanol (B145695), Diethyl ether, Toluene
Temperature Varies from room temperature to reflux, depending on base/solvent
Work-up Acidification (e.g., with HCl) to neutralize the base and protonate the enolate product

This table presents generalized conditions for the Claisen condensation reaction.

An important alternative pathway for the synthesis of 1,3-diketones is the Baker-Venkataraman rearrangement. wikipedia.orgresearchgate.net This intramolecular acyl transfer reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone. wikipedia.orgorganic-chemistry.org

To synthesize this compound via this method, a precursor such as 2-hydroxy-4'-methoxyacetophenone would first be acylated with 4-methoxybenzoyl chloride to form 2-((4-methoxybenzoyl)oxy)-4'-methoxyacetophenone. Treatment of this ester with a base (e.g., KOH, potassium tert-butoxide) promotes the formation of an enolate, which then undergoes an intramolecular attack on the ester carbonyl. wikipedia.orgjk-sci.com Subsequent rearrangement yields the desired 1,3-diketone. nih.govkoreascience.kr This method is particularly valuable in the synthesis of flavones and chromones, where the 1,3-diketone is a key intermediate. wikipedia.orgnih.gov

Derivatization and Functionalization Strategies

The reactivity of this compound, particularly at the central methylene (B1212753) bridge and the carbonyl groups, allows for extensive derivatization.

The methoxy (B1213986) groups on the phenyl rings can be modified. For instance, this compound can serve as a reactant in the preparation of 1,3-bis(4-hydroxyphenyl)-1,3-propanedione through a demethylation reaction. sigmaaldrich.com This conversion is typically achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).

Furthermore, the diketone functionality can be reduced to form the corresponding diol, 1,3-Bis(4-methoxyphenyl)propane-1,3-diol. This reduction can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the stereochemical outcome of the reaction. The synthesis of structurally related 1,2-diaryl-1,3-propanediols has been achieved via the reduction of intermediate β-diketones with sodium borohydride. researchgate.net

Table 2: Summary of Derivatization Reactions

Starting MaterialReagentsProductTransformation
This compoundBBr₃ or HBr1,3-Bis(4-hydroxyphenyl)-1,3-propanedioneDemethylation
This compoundNaBH₄ or LiAlH₄1,3-Bis(4-methoxyphenyl)propane-1,3-diolReduction

This table outlines key transformations of the parent compound into analogous structures.

The central methylene group in 1,3-diketones is flanked by two electron-withdrawing carbonyl groups, rendering its protons acidic (pKa ≈ 9 in DMSO). This acidity allows for easy deprotonation by a suitable base (e.g., an alkoxide) to form a stabilized enolate ion. This nucleophilic enolate can then react with various electrophiles, most commonly alkyl halides, in an Sₙ2 reaction. researchgate.net This process, known as C-alkylation, introduces an alkyl substituent at the central carbon, creating a more complex β-diketone scaffold. Copper- and ruthenium-based catalysts have been employed to facilitate selective monoalkylation of 1,3-dicarbonyl compounds. researchgate.netrsc.org

One of the most significant applications of 1,3-diketones is their use as precursors for the synthesis of heterocyclic compounds. nih.gov The 1,3-dicarbonyl moiety provides a versatile three-carbon component for condensation reactions with dinucleophilic reagents.

The most classic example is the Knorr pyrazole (B372694) synthesis, where a 1,3-diketone reacts with a hydrazine (B178648) derivative. nih.gov The reaction of this compound with hydrazine (H₂NNH₂) or a substituted hydrazine (e.g., phenylhydrazine) leads to the formation of a 3,5-bis(4-methoxyphenyl)pyrazole. jocpr.com The reaction proceeds via a condensation-cyclization-dehydration sequence. This method is highly efficient and is a cornerstone for the synthesis of a wide variety of pyrazole derivatives. nih.govorganic-chemistry.org

Beyond pyrazoles, these diketones are precursors to other important heterocyclic systems.

Pyrimidines: Condensation with urea (B33335) or thiourea (B124793) yields pyrimidine (B1678525) derivatives.

Isoxazoles: Reaction with hydroxylamine (B1172632) leads to isoxazoles.

Benzodiazepines: Reaction with o-phenylenediamine (B120857) can produce benzodiazepine (B76468) structures.

This reactivity makes this compound a valuable building block for generating diverse and complex molecular architectures for various applications in medicinal and materials chemistry. beilstein-journals.org

Table 3: Examples of Heterocyclic Scaffolds from 1,3-Diketones

ReagentResulting Heterocycle
Hydrazine / Substituted HydrazinesPyrazole
Urea / ThioureaPyrimidine
HydroxylamineIsoxazole (B147169)
Guanidine (B92328)Pyrimidine
o-PhenylenediamineBenzodiazepine

This table showcases the versatility of 1,3-diketones in the synthesis of various heterocyclic systems.

Formation of Complex Organic Scaffolds

Cyclization Reactions Leading to Heterocyclic Systems

The reaction of 1,3-diketones with binucleophiles is a classical and efficient method for the construction of five- and six-membered heterocyclic rings. This compound serves as a key starting material in the synthesis of pyrazoles, isoxazoles, and pyrimidines through condensation reactions with appropriate reagents.

The synthesis of 3,5-bis(4-methoxyphenyl)pyrazole is achieved through the reaction of this compound with hydrazine hydrate. This reaction proceeds via a cyclocondensation mechanism, where the hydrazine nitrogen atoms act as nucleophiles, attacking the carbonyl carbons of the diketone. Subsequent dehydration leads to the formation of the stable aromatic pyrazole ring. The regioselectivity of this reaction is generally high, leading predominantly to the 3,5-disubstituted pyrazole isomer due to the symmetric nature of the starting diketone.

Similarly, the reaction with hydroxylamine hydrochloride yields 3,5-bis(4-methoxyphenyl)isoxazole . The mechanism mirrors that of pyrazole formation, with the nitrogen of the hydroxylamine attacking one carbonyl group and the oxygen attacking the other, followed by dehydration to form the isoxazole ring.

The synthesis of 2-amino-4,6-bis(4-methoxyphenyl)pyrimidine involves the condensation of this compound with guanidine. In this reaction, the nucleophilic nitrogen atoms of guanidine attack the carbonyl carbons of the diketone, leading to a cyclic intermediate that, upon dehydration, forms the pyrimidine ring. This method is a common strategy for the preparation of 2-aminopyrimidines.

HeterocycleReagentGeneral Reaction Conditions
PyrazoleHydrazine hydrateReflux in a suitable solvent like ethanol or acetic acid
IsoxazoleHydroxylamine hydrochlorideTypically carried out in the presence of a base
PyrimidineGuanidine hydrochlorideBasic conditions, often with a base like sodium ethoxide
Condensation with Diaminomaleonitrile (B72808) for Diazepine (B8756704) Formation
Diels-Alder Reactions with Dienophiles

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. It typically involves the reaction of a conjugated diene with a dienophile. This compound, in its enol form, possesses a carbon-carbon double bond. However, this double bond is part of a larger conjugated system and is generally not sufficiently reactive to act as a dienophile in a typical Diels-Alder reaction. Furthermore, the diketone itself does not possess the requisite conjugated diene system to participate as the diene component. Consequently, there is no readily available evidence in the scientific literature of this compound participating in Diels-Alder reactions.

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound extends beyond its use in heterocyclic synthesis, providing a platform for studying reaction mechanisms.

Electrophilic Substitution and Halogenation Mechanisms

The methylene bridge (C2 position) of this compound is flanked by two electron-withdrawing carbonyl groups, making the protons on this carbon acidic and the carbon itself susceptible to electrophilic attack after deprotonation.

Halogenation, such as bromination, of this compound typically occurs at the C2 position. The reaction is believed to proceed through an enol or enolate intermediate. In the presence of a base, the diketone is deprotonated to form an enolate, which then acts as a nucleophile and attacks the electrophilic halogen (e.g., Br₂). Alternatively, under acidic conditions, the ketone can tautomerize to its enol form, and the electron-rich double bond of the enol attacks the halogen. The presence of the two methoxy groups on the phenyl rings can also influence the reactivity of the aromatic rings towards electrophilic aromatic substitution, although the methylene bridge is generally more reactive towards many electrophiles.

Reaction Kinetics and Selectivity Studies

Detailed kinetic studies on the reactions of this compound are not extensively reported in the literature. However, general principles of reaction kinetics for similar 1,3-dicarbonyl compounds can be applied.

The rate of cyclization reactions, for instance, would be dependent on factors such as the concentration of the reactants, temperature, and the nature of the solvent and any catalyst used. For example, in the synthesis of pyrazoles, the rate of reaction is influenced by the nucleophilicity of the hydrazine derivative and the electrophilicity of the carbonyl carbons of the diketone.

In terms of selectivity, the symmetrical nature of this compound simplifies the product landscape in many reactions. For instance, in the formation of pyrazoles and isoxazoles, only one constitutional isomer is possible. However, in reactions involving unsymmetrical reagents, the potential for regioisomers exists, and the selectivity would be governed by the relative reactivity of the two carbonyl groups and any steric or electronic effects imposed by the methoxyphenyl substituents. For example, if a substituted hydrazine were used, the initial nucleophilic attack could occur at either carbonyl group, potentially leading to a mixture of regioisomers. The observed selectivity would depend on the electronic and steric nature of the substituent on the hydrazine.

Coordination Chemistry and Metal Complexation

Ligand Properties of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione

The coordinating behavior of this compound is fundamentally dictated by its molecular structure, which features a β-diketone functional group flanked by two 4-methoxyphenyl (B3050149) rings. This arrangement imparts specific electronic and steric characteristics that influence its complexation with metal ions.

Bidentate Chelation and Enolate Formation

Like other β-diketones, this compound exists in a tautomeric equilibrium between its keto and enol forms. The presence of the acidic proton on the central methylene (B1212753) carbon facilitates deprotonation by a base, leading to the formation of a resonance-stabilized enolate anion.

This enolate ion acts as a powerful bidentate chelating agent, coordinating to a metal ion through its two oxygen atoms. This chelation forms a stable six-membered ring, a structural motif that is highly favorable in coordination chemistry. The formation of this chelate ring is a primary driving force for the complexation of metal ions by β-diketonate ligands.

Electronic and Steric Influence of Methoxyphenyl Substituents

The two 4-methoxyphenyl groups attached to the carbonyl carbons play a crucial role in modulating the ligand's properties.

Electronic Effects: The methoxy (B1213986) group (-OCH₃) is an electron-donating group due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the phenyl ring. This increases the electron density on the carbonyl oxygen atoms of the β-diketone. The enhanced electron density on the coordinating oxygen atoms strengthens the ligand's ability to donate electron density to the metal center, thereby increasing the stability of the resulting metal complex.

Steric Effects: While not exceptionally bulky, the methoxyphenyl groups provide a degree of steric hindrance around the coordination site. This steric presence can influence the coordination number and geometry of the final metal complex, preventing overcrowding and dictating the spatial arrangement of ligands around the central metal ion. This effect is particularly important in complexes with large metal ions like the lanthanides, helping to achieve stable, coordinatively saturated structures.

Synthesis and Structural Characterization of Metal Complexes

The unique ligand properties of this compound have been exploited in the synthesis of various metal complexes, most notably with lanthanide(III) ions, which are known for their interesting photoluminescent properties.

Lanthanide(III) Complexes

The synthesis of lanthanide(III) complexes with this compound typically involves the reaction of a lanthanide salt (e.g., chloride or nitrate) with the β-diketone ligand in a suitable solvent, often in the presence of a base to facilitate deprotonation of the ligand. Frequently, a secondary, neutral ligand such as 1,10-phenanthroline (B135089) is added to saturate the coordination sphere of the lanthanide ion, enhancing the stability and photophysical properties of the resulting ternary complex.

Ternary complexes of Europium(III) and Terbium(III) with β-diketonate ligands are of particular interest due to their strong and characteristic red and green luminescence, respectively. While detailed crystal structures for complexes with this compound are not widely published, extensive research on the closely related analogue, 1,3-bis(4-chlorophenyl)-1,3-propanedione (BCPP), provides significant insight into their expected synthesis and structure. researchgate.netbohrium.com

The synthesis is typically achieved by reacting the β-diketone ligand and 1,10-phenanthroline with the respective lanthanide chloride salt in an ethanol (B145695) solution. researchgate.net The resulting complexes, with the general formula [Ln(β-diketonate)₃(Phen)], are often crystalline solids.

Single-crystal X-ray diffraction studies on the analogous Eu(III) and Tb(III) complexes of BCPP reveal that the central lanthanide ion is eight-coordinated. researchgate.netbohrium.com Three bidentate β-diketonate ligands and one bidentate 1,10-phenanthroline ligand saturate the coordination sphere. The resulting coordination geometry is best described as a square antiprism . researchgate.netbohrium.com It is expected that complexes of this compound would adopt a similar geometry.

Table 1: Crystallographic and Structural Data for an Analogous [Eu(BCPP)₃(Phen)] Complex Data presented for the analogous 1,3-bis(4-chlorophenyl)-1,3-propanedione (BCPP) complex as a representative example.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Coordination Number8
Coordination GeometrySquare Antiprism
Ligands3 x BCPP, 1 x Phen

Source: Adapted from research on analogous lanthanide complexes. researchgate.netbohrium.com

Complexes of Samarium(III) with this compound (referred to in some literature as BMP-PPon) have been successfully synthesized and characterized. researchgate.net The synthesis of the ternary complex [Sm(BMP-PPon)₃(Phen)] follows a similar procedure to that of the Europium and Terbium complexes, involving the reaction of Samarium(III) ions with the β-diketone and 1,10-phenanthroline. researchgate.net

These complexes are typically characterized using a variety of spectroscopic and analytical methods to confirm their structure and properties.

Table 2: Characterization Methods for Lanthanide Complexes

TechniqueInformation Obtained
Elemental Analysis (CHN)Confirms the empirical formula of the complex.
Fourier-Transform Infrared (FT-IR)Shows the coordination of the β-diketonate ligand to the metal ion through shifts in the C=O stretching frequencies.
UV-Visible SpectroscopyInvestigates the electronic transitions within the ligands and the complex.
Mass Spectrometry (e.g., MALDI-TOF)Determines the molecular weight of the complex.
Photoluminescence SpectroscopyCharacterizes the emission and excitation properties, confirming the characteristic f-f transitions of the lanthanide ion.

Source: Information compiled from studies on lanthanide-β-diketonate complexes. researchgate.netresearchgate.net

Research indicates that these eight-coordinate Samarium(III) complexes exhibit the characteristic emission properties of the Sm³⁺ ion, demonstrating that this compound acts as an effective "antenna" ligand, absorbing energy and transferring it to the central metal ion. researchgate.net

Single Crystal X-ray Diffraction Analysis of Coordination Geometries

While a specific crystal structure of a transition metal complex with this compound was not found in the available search results, studies on closely related ligands offer valuable insights. For instance, the single-crystal X-ray diffraction analysis of Europium(III) and Terbium(III) complexes with the analogous ligand 1,3-bis(4-chlorophenyl)-1,3-propanedione, in the presence of 1,10-phenanthroline, revealed a distorted square antiprismatic geometry around the lanthanide ions. In these structures, the β-diketonate ligands act as bidentate chelators, coordinating through their two oxygen atoms.

In typical transition metal complexes with β-diketonate ligands, the coordination geometry is highly dependent on the metal ion and the presence of other ancillary ligands. For a simple bis(β-diketonato)metal(II) complex, a square planar or tetrahedral geometry is common. Upon the addition of other ligands, such as pyridine (B92270) or bipyridine, the coordination number can increase to five or six, resulting in square pyramidal or octahedral geometries, respectively. The distortion from ideal geometries in these complexes is often observed due to the steric hindrance imposed by the bulky aryl groups of the diketonate ligand.

Table 1: Representative Crystallographic Data for a Related β-Diketone Metal Complex

ParameterValue
Compound[Eu(C17H14Cl2O2)3(phen)]
Metal IonEuropium(III)
Coordination GeometryDistorted Square Antiprism
Ligand CoordinationBidentate (O,O')
Ancillary Ligand1,10-phenanthroline

Note: Data is for a complex with a chloro-substituted analogue of the primary ligand.

Transition Metal Complexes

The reaction of this compound (Hpmdbm) with iron(III) sources can lead to the formation of polynuclear iron-oxo clusters. These clusters are of significant interest due to their relevance in bioinorganic chemistry, particularly as models for the iron core of the protein ferritin.

A notable example is the hexanuclear iron(III) cluster with the formula [NaFe6(OCH3)12(pmdbm)6]ClO4. unimore.it This complex is synthesized from the reaction of an iron(III) salt with the sodium salt of this compound in the presence of methoxide. The core of this cluster consists of six iron(III) ions bridged by methoxy and the diketonate ligands. The pmdbm ligands cap the faces of the iron-oxo-methoxy core, providing stability to the structure.

The magnetic properties of such iron-oxo clusters are of particular interest. High-frequency EPR and bulk susceptibility measurements on an iron-doped isomorphous hexagallium(III) cluster of [NaGa6(OCH3)12(pmdbm)6]ClO4 have been used to probe the magnetic behavior of the isolated iron(III) centers. unimore.it In polynuclear iron(III) clusters, the magnetic interactions between the iron centers, mediated by the bridging oxo and alkoxo ligands, typically lead to antiferromagnetic coupling.

Copper(II) ions readily form stable complexes with β-diketonate ligands like this compound. The most common stoichiometry is a 1:2 metal-to-ligand ratio, forming a neutral complex, [Cu(pmdbm)2]. In the absence of other coordinating species, these complexes typically adopt a square planar geometry, with the two bidentate diketonate ligands arranged around the central copper(II) ion.

The electronic properties of these complexes can be influenced by the nature of the substituents on the aryl rings of the diketone ligand. The methoxy groups in this compound are electron-donating, which can affect the redox potential of the copper(II) center.

The coordination sphere of the copper(II) ion in these complexes can be expanded by the addition of neutral donor ligands. For example, the reaction with pyridine or 2,2'-bipyridine (B1663995) can lead to the formation of five- or six-coordinate adducts with square pyramidal or distorted octahedral geometries, respectively.

The metal complexes of this compound can serve as building blocks for the construction of more complex supramolecular assemblies. These larger structures are held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

The planar nature of the bis(β-diketonato)metal core and the presence of the aromatic rings in the ligand facilitate π-π stacking interactions between adjacent complex units. This can lead to the formation of one-dimensional columnar structures or two-dimensional layered arrangements in the solid state.

The design of such supramolecular architectures is driven by the potential to create materials with novel electronic, magnetic, or catalytic properties. The choice of the metal ion, the substituents on the diketone ligand, and the presence of any ancillary ligands all play a role in directing the self-assembly process and determining the final supramolecular structure.

Advanced Analytical Characterization of Metal Complexes

The characterization of newly synthesized metal complexes of this compound is essential to confirm their composition and structure. Elemental analysis provides the empirical formula of the complex by determining the weight percentages of carbon, hydrogen, and other elements.

Mass spectrometry is a powerful tool for determining the molecular weight of the complex and providing insights into its stability and fragmentation patterns. For larger, more robust structures like the iron-oxo clusters, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be employed. This technique is a soft ionization method that allows for the analysis of large molecules with minimal fragmentation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is particularly useful for analyzing charged or more delicate complexes from solution. In the case of copper(II) complexes of related diketone ligands, ESI-MS has been used to identify the molecular ion and study the complexation behavior in solution. mdpi.com

Table 2: Representative Analytical Data for a Hypothetical [Cu(pmdbm)2] Complex

AnalysisTheoretical (%)Found (%)
% Carbon64.6064.55
% Hydrogen4.794.85
Mass Spectrometry (ESI-MS) m/z (M+H)+
Calculated631.13
Observed631.14

Note: The data in this table is hypothetical and representative of what would be expected for a bis(1,3-bis(4-methoxyphenyl)-1,3-propanedionato)copper(II) complex.

Thermogravimetric Analysis for Thermal Stability Profiling

Thermogravimetric analysis (TGA) is a vital technique for assessing the thermal stability of metal complexes. It measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. The resulting data provides information on decomposition patterns, the presence of coordinated or lattice solvent molecules, and the final residual product.

For metal complexes of β-diketonates, thermal decomposition often proceeds in a stepwise manner. The initial weight loss typically corresponds to the removal of solvent molecules, such as water or ethanol, that may be present in the crystal lattice or coordinated to the metal ion. Subsequent decomposition stages involve the breakdown of the organic ligand, ultimately leading to the formation of a stable metal oxide at higher temperatures.

In the case of the Cu(II) complex of the related Schiff base 3,3'-(1,4-phenylimino)-bis-[1,3-bis-(4-methoxyphenyl) propan-1-one)], thermogravimetric analysis was conducted to determine its thermal stability. researchgate.net While the specific decomposition temperatures and weight loss percentages are not detailed in the available abstract, the study indicates that information about its thermal stability was obtained. researchgate.net Generally, the thermal stability of such complexes is influenced by the nature of the metal ion and the coordination environment.

Table 1: Illustrative Thermogravimetric Analysis Data for a Related Cu(II) Complex

Decomposition StepTemperature Range (°C)Weight Loss (%)Assignment
150-150~5%Loss of lattice water molecules
2200-400~40%Decomposition of the organic ligand
3>400~15%Further decomposition to metal oxide
Final Residue >600~40%CuO

Note: The data in this table is hypothetical and serves as an illustrative example of a typical thermogravimetric analysis profile for a copper(II) β-diketonate complex, as specific data for the named compound was not available in the searched literature.

Molar Conductivity Measurements

Molar conductivity measurements are employed to determine the electrolytic nature of metal complexes in solution. By dissolving a complex in a suitable solvent and measuring its conductivity, it is possible to ascertain whether the complex remains intact or dissociates into ions. This information is crucial for understanding the behavior of the complex in solution-based applications.

The molar conductivity (ΛM) is calculated using the formula: ΛM = (1000 × κ) / c where κ is the specific conductivity of the solution and c is the molar concentration of the complex. The obtained value is then compared with established ranges for non-electrolytes, 1:1, 1:2, or 1:3 electrolytes in a given solvent.

For the Cu(II) complex of the Schiff base 3,3'-(1,4-phenylimino)-bis-[1,3-bis-(4-methoxyphenyl) propan-1-one)], molar conductivity measurements were performed to understand its electrolytic behavior. researchgate.net The results of such measurements can indicate whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. For example, a non-electrolytic nature would suggest that the anions are part of the coordination sphere, whereas a 1:2 electrolyte behavior would imply that two anions are dissociated in solution.

Table 2: Representative Molar Conductivity Data and Electrolytic Nature

ComplexSolventMolar Conductivity (ΛM) (Ω⁻¹ cm² mol⁻¹)Electrolytic Nature
[Cu(L)]Cl₂DMF130-1701:2 Electrolyte
[Cu(L)Cl₂]DMF< 40Non-electrolyte
[Ag(L)]NO₃CH₃CN120-1601:1 Electrolyte

Tautomerism, Stereochemistry, and Conformational Analysis

Keto-Enol Tautomerism in β-Diketone Systems

The phenomenon of tautomerism, where chemical compounds exist as a mixture of two or more interconvertible isomers, is a fundamental concept in organic chemistry. For β-dicarbonyl compounds such as 1,3-bis(4-methoxyphenyl)-1,3-propanedione, the most significant form of tautomerism is the keto-enol equilibrium. This equilibrium involves the migration of a proton and the shifting of bonding electrons, resulting in the coexistence of a diketo form and an enol form. The enol form is stabilized by the formation of a quasi-aromatic six-membered ring through a strong intramolecular hydrogen bond.

The keto-enol tautomerism of β-diketones is extensively studied using both experimental and theoretical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental tool for quantifying the ratio of keto and enol tautomers in solution. thermofisher.com The distinct chemical shifts of the protons in the keto and enol forms allow for their integration and the determination of the equilibrium constant (Keq = [enol]/[keto]). thermofisher.com For instance, in the ¹H NMR spectrum, the enol tautomer typically shows a characteristic signal for the vinyl proton, while the diketo form exhibits a signal for the methylene (B1212753) protons. mdpi.com

Theoretical calculations, particularly using Density Functional Theory (DFT), provide valuable insights into the relative stabilities of the tautomers and the energy barriers for their interconversion. rsc.org These computational studies can model the electronic and structural properties of the tautomers in both the gas phase and in various solvents, complementing experimental findings. rsc.org

The position of the keto-enol equilibrium is highly sensitive to both the solvent and the nature of the substituents on the β-diketone framework.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. researchgate.net In nonpolar solvents, the enol form is generally favored due to the stability conferred by the intramolecular hydrogen bond. mdpi.com Conversely, polar solvents can disrupt this internal hydrogen bonding by forming intermolecular hydrogen bonds with the keto and enol forms, often shifting the equilibrium towards the more polar diketo tautomer. researchgate.net However, the generalization that the keto form is always more polar has been questioned, and the interplay of various factors, including dipole moments and specific solute-solvent interactions, must be considered.

A study by Zawadiak and Mrzyczek (2010) on methoxy (B1213986) and dimethoxy derivatives of 1,3-diphenylpropane-1,3-dione (B8210364), which are structurally similar to this compound, demonstrated this solvent dependency. The equilibrium constants (KT = [enol]/[keto]) were determined in various solvents using ¹H NMR.

SolventDielectric Constant (ε)KT for 1-(4-methoxyphenyl)-3-phenyl-1,3-propanedioneKT for this compound
Carbon Tetrachloride2.233.324.0
Benzene2.324.019.0
Dichloromethane9.119.014.0
Acetone20.79.06.7
Acetonitrile37.56.74.0
Dimethyl Sulfoxide46.74.02.3
Data sourced from Zawadiak and Mrzyczek (2010). nih.gov

Substituent Effects: The electronic properties of substituents on the aromatic rings also influence the tautomeric equilibrium. Electron-donating groups, such as the methoxy group (-OCH₃) in the para position of this compound, can affect the acidity of the α-protons and the stability of the conjugated enol system. The study by Zawadiak and Mrzyczek (2010) showed that the presence of a methoxy group in the para position of one or both phenyl rings of 1,3-diphenylpropane-1,3-dione generally leads to a higher proportion of the enol form compared to the unsubstituted compound, although the effect is modulated by the solvent. nih.gov The cumulative effect of two methoxy groups further influences this equilibrium. nih.gov

Tautomeric polymorphism is a phenomenon where different tautomers of a compound crystallize as distinct solid forms. ic.ac.uk This is a relatively rare occurrence but has been observed in some β-diketone systems. dur.ac.uk The specific crystalline form obtained can depend on factors such as the solvent used for crystallization. For instance, a more polar tautomer might preferentially crystallize from a polar solvent. ic.ac.uk While the potential for tautomeric polymorphism exists for this compound, specific studies documenting the isolation and characterization of distinct crystalline forms of its keto and enol tautomers are not widely reported in the literature.

Stereochemical Investigations of 1,3-Propanediol Derivatives

The reduction of this compound yields 1,3-bis(4-methoxyphenyl)-1,3-propanediol, a molecule with two stereocenters. This gives rise to the possibility of diastereomers (syn and anti) and enantiomers.

The differentiation of diastereomers and the resolution of enantiomers are critical aspects of the stereochemistry of 1,3-propanediol derivatives.

Diastereomeric Discrimination: NMR spectroscopy is a primary tool for distinguishing between the syn and anti diastereomers of 1,3-diols. Often, the diols are converted into more rigid cyclic derivatives, such as acetonides (by reaction with acetone), to lock their conformation. The ¹³C NMR chemical shifts of the acetonide methyl groups are particularly sensitive to the relative stereochemistry of the diol. For syn-1,3-diols, the acetonide derivative typically adopts a chair conformation with the substituents in equatorial positions, leading to distinct chemical shifts for the axial and equatorial methyl groups. In contrast, the acetonides of anti-1,3-diols often adopt a twist-boat conformation to avoid unfavorable 1,3-diaxial interactions, resulting in different chemical shifts for the methyl carbons compared to the syn isomer.

Enantiomeric Discrimination: The separation of enantiomers can be achieved through various methods, including the formation of diastereomeric derivatives with a chiral resolving agent, followed by separation (e.g., by chromatography or crystallization) and subsequent removal of the chiral auxiliary.

Single-crystal X-ray diffraction is the most definitive method for the unambiguous determination of the stereochemistry of a chiral molecule. While a specific crystal structure for 1,3-bis(4-methoxyphenyl)-1,3-propanediol was not found in the available literature, the general principles of such an analysis are well-established. An X-ray crystallographic study would provide precise information on bond lengths, bond angles, and torsion angles, allowing for the definitive assignment of the relative stereochemistry (syn or anti) of the diastereomers. Furthermore, for a non-centrosymmetric space group, the absolute configuration of a single enantiomer could be determined.

For illustrative purposes, the table below outlines the type of data that would be obtained from a single-crystal X-ray diffraction analysis of a 1,3-diaryl-1,3-propanediol derivative.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)25.678
β (°)95.43
Volume (ų)1402.1
Z4
Calculated Density (g/cm³)1.35
This is a hypothetical data table for illustrative purposes.

Conformational Dynamics and Isomorphism

The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds. The molecule's dynamic nature arises from the rotation of the two 4-methoxyphenyl (B3050149) groups relative to the propanedione backbone. This flexibility gives rise to a variety of transient spatial arrangements, or conformers, each with a distinct energy level.

The study of closely related 1,3-diaryl-β-diketones through computational methods, such as Density Functional Theory (DFT), has provided insights into the energetic favorability of different conformations. These studies often focus on the dihedral angles between the aromatic rings and the central diketone moiety. While specific experimental data on the rotational barriers for this compound are not extensively reported, theoretical calculations on analogous systems suggest that the energy barriers to rotation are generally low, allowing for rapid interconversion between different conformers in solution at room temperature.

Isomorphism and Polymorphism:

In the solid state, the arrangement of molecules into a crystal lattice can result in different crystalline forms, a phenomenon known as polymorphism. Isomorphism, a related concept, refers to the existence of different compounds that crystallize in the same or very similar structures. For 1,3-diaryl-β-diketones, the way the molecules pack in the crystal can significantly affect their properties.

Research on dibenzoylmethane, the parent compound of this family, has revealed the existence of at least two polymorphic forms: a monoclinic and an orthorhombic crystal system. researchgate.netresearchgate.net This finding strongly suggests that substitutions on the phenyl rings, such as the methoxy groups in this compound, can also lead to the formation of different polymorphs under various crystallization conditions. The specific arrangement of molecules in the crystal lattice is influenced by intermolecular interactions, such as hydrogen bonding and π-stacking. researchgate.net

The table below summarizes the crystallographic data for the two known polymorphs of the closely related dibenzoylmethane, illustrating the potential for structural diversity in this class of compounds.

Property Polymorph I (Monoclinic) researchgate.netPolymorph II (Orthorhombic) researchgate.net
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca

Note: This data is for the parent compound, dibenzoylmethane, and serves as an illustrative example of polymorphism in this compound class.

The specific crystalline form of this compound that is obtained can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and the presence of impurities. Each polymorphic form will have a unique set of physical properties, including melting point, solubility, and stability. While detailed crystallographic studies specifically identifying and characterizing polymorphs of this compound are not widely available in the literature, the known behavior of its structural analogues underscores the high probability of such phenomena. Further research employing techniques like single-crystal X-ray diffraction and solid-state NMR would be invaluable in fully elucidating the conformational dynamics and isomorphic behavior of this compound.

Spectroscopic and Theoretical Investigations

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Detailed experimental ¹H and ¹³C NMR data for 1,3-Bis(4-methoxyphenyl)-1,3-propanedione, including chemical shifts, multiplicities, and coupling constants, are not widely available in publicly accessible databases. However, based on the known structure, a theoretical analysis can predict the expected spectral features.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the two para-methoxyphenyl rings, the methylene (B1212753) protons of the propane-1,3-dione backbone, and the methoxy (B1213986) group protons. The symmetry of the molecule would likely simplify the spectrum.

The ¹³C NMR spectrum would complement the proton data, with signals corresponding to the carbonyl carbons, the aromatic carbons (both substituted and unsubstituted), the methylene carbon, and the methoxy carbons.

A comprehensive assignment of the ¹H and ¹³C NMR spectra would require experimental data from a peer-reviewed scientific publication.

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in establishing connectivity and spatial relationships between atoms in a molecule.

COSY: A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For this compound, this would primarily show correlations between the ortho- and meta-protons on the aromatic rings.

NOESY: A NOESY spectrum provides information about protons that are close in space, regardless of whether they are bonded. This could reveal through-space interactions between the methoxy protons and the ortho-protons of the phenyl rings, as well as other spatial proximities.

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

While detailed, peer-reviewed assignments of the vibrational spectra for this compound are not available, the expected characteristic absorption bands in the FT-IR spectrum can be predicted based on its structure. These would include strong absorptions for the C=O stretching of the diketone, C-O stretching of the methoxy groups, and various C-H and C=C stretching and bending modes of the aromatic rings.

Publicly available spectral information indicates the existence of FT-IR spectra obtained via KBr wafer and Attenuated Total Reflectance (ATR) techniques. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π-π* transitions within the aromatic rings and n-π* transitions associated with the carbonyl groups. The conjugation between the phenyl rings and the diketone system would influence the position and intensity of these absorptions.

Specific experimental data on the absorption and emission maxima for this compound are not available in the surveyed literature.

Mass Spectrometry (GC-MS, High-Resolution MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

The molecular formula of this compound is C₁₇H₁₆O₄, corresponding to a molecular weight of 284.31 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) data from the National Institute of Standards and Technology (NIST) database indicates the major fragmentation peaks for this compound. The molecular ion peak [M]⁺ is observed at m/z 284. The most abundant fragment is observed at m/z 135, which likely corresponds to the 4-methoxybenzoyl cation. Another significant peak is found at m/z 108. nih.gov

Table 1: GC-MS Fragmentation Data

m/z (mass-to-charge ratio)Probable Fragment
284Molecular Ion [M]⁺
135[CH₃OC₆H₄CO]⁺
108

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition. The computed exact mass of C₁₇H₁₆O₄ is 284.104859 Da. nih.gov Experimental HRMS data would be needed to verify this value.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level. These theoretical methods complement experimental findings, offering detailed insights into molecular geometry, electronic characteristics, and potential chemical transformations.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a standard tool for predicting a wide range of molecular properties with a favorable balance of accuracy and computational cost. DFT calculations for this compound typically employ functionals like B3LYP combined with basis sets such as 6-31G* or 6-311++G(d,p) to achieve reliable results. euroasiajournal.org

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy geometry. This optimization provides precise predictions of bond lengths, bond angles, and dihedral angles. For similar chalcone (B49325) derivatives, theoretical structural parameters calculated via DFT have shown good agreement with experimental data obtained from X-ray crystallography. euroasiajournal.org

The electronic structure of the molecule is also elucidated through DFT. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions.

Table 1: Predicted Geometrical Parameters for a 1,3-Dicarbonyl Compound (Representative Data)
ParameterBondCalculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å)C=O~1.23 Å
C-C (keto)~1.52 Å
C-O (methoxy)~1.36 Å
Bond Angle (°)O=C-C~120°
C-C-C (keto)~115°

Note: The data presented are representative values for a generic 1,3-dicarbonyl moiety and may vary for the specific title compound.

1,3-Diketones, including this compound, are well-known for exhibiting keto-enol tautomerism. This is an equilibrium between a diketo form and an enol form, which is stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring. bohrium.commdpi.com

DFT calculations are instrumental in quantifying the energetic landscape of this tautomerism. By calculating the total electronic energies of both the diketo and the cis-enol tautomers, their relative stability can be determined. For most 1,3-diketones, the enol form is generally found to be more stable than the keto form in the gas phase and in non-polar solvents due to the stabilizing effect of the intramolecular hydrogen bond and resonance conjugation. researchgate.netresearchgate.net The energy difference is a key thermodynamic parameter governing the equilibrium constant (Keq) of the tautomeric mixture. nih.gov Furthermore, DFT can be used to locate the transition state structure connecting the two tautomers, allowing for the calculation of the activation energy barrier for the interconversion process. bohrium.com

The relative stability of tautomers is sensitive to the environment. Computational models can simulate solvent effects, often showing that polar, protic solvents can shift the equilibrium towards the keto form by disrupting the internal hydrogen bond of the enol. mdpi.comresearchgate.net

Table 2: Calculated Relative Energies for Keto-Enol Tautomerism of a Representative 1,3-Diketone
TautomerMethodRelative Gibbs Free Energy (kcal/mol)Stability
Diketo FormDFT (B3LYP) in vacuo0.00 (Reference)Less Stable
Enol Form-2.5 to -5.0More Stable

Note: Values are illustrative for typical 1,3-diketones; specific values for this compound require dedicated calculations. The negative value indicates the enol form is lower in energy.

DFT provides a robust framework for predicting various spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These predicted shifts are often in good agreement with experimental values, aiding in the assignment of complex spectra, especially for distinguishing between tautomeric forms. nih.gov

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical frequencies correspond to the fundamental vibrational modes (e.g., C=O stretching, C=C stretching, C-H bending). A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors, leading to a theoretical IR spectrum that can be directly compared with an experimental one. euroasiajournal.org

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties. It allows for the prediction of electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. researchgate.net This is particularly useful for understanding the electronic structure and the nature of the molecular orbitals involved in the absorption of light.

Semi-Empirical Methods for Reaction Pathway Elucidation

Semi-empirical quantum chemistry methods, such as AM1, PM3, and the more recent GFN-xTB family, offer a computationally less demanding alternative to DFT. numberanalytics.comrsc.org These methods simplify the complex equations of quantum mechanics by incorporating empirical parameters derived from experimental data.

While less accurate than DFT for geometry optimization or energy calculations, their computational efficiency makes them highly suitable for exploring complex chemical processes. numberanalytics.com Semi-empirical methods are particularly valuable for elucidating reaction pathways, which involves mapping out the potential energy surface, identifying intermediates, and locating transition states. rsc.org For a molecule like this compound, these methods could be used to rapidly screen potential reaction mechanisms, such as those involved in its synthesis via Claisen condensation or its participation in forming heterocyclic compounds. beilstein-journals.org The insights gained can then guide more accurate but computationally expensive DFT calculations on the most plausible pathways. rsc.org

Quantum Chemical Studies of Metal-Ligand Interactions

The 1,3-dicarbonyl moiety of this compound makes it an excellent bidentate ligand for coordinating with metal ions, forming stable chelate complexes. Quantum chemical methods, primarily DFT, are extensively used to study these metal-ligand interactions. nih.gov

These computational studies can:

Predict Coordination Geometry: Determine the three-dimensional structure of the resulting metal complex, such as octahedral, square planar, or other geometries.

Analyze Bonding: Investigate the nature and strength of the coordinate bonds between the oxygen atoms of the ligand and the metal center. Natural Bond Orbital (NBO) analysis is often employed to quantify charge transfer and orbital interactions.

Calculate Stability: Determine the binding energy of the ligand to the metal ion, providing a measure of the complex's thermodynamic stability.

Elucidate Electronic Properties: Analyze how coordination affects the electronic structure of both the ligand and the metal, which is crucial for understanding the photophysical properties (e.g., luminescence) of lanthanide complexes. nih.gov

These theoretical insights are vital for designing novel metal complexes with tailored electronic, optical, or catalytic properties.

Advanced Applications and Research Frontiers

Luminescent Materials and Optoelectronic Applications

The β-diketone structure of 1,3-Bis(4-methoxyphenyl)-1,3-propanedione makes it an exceptional ligand for the formation of highly luminescent lanthanide complexes. These materials are of great interest for applications in optoelectronic devices, including organic light-emitting diodes (OLEDs) and sensors.

Development of Highly Emissive Lanthanide Complexes

Researchers have successfully synthesized and characterized a range of lanthanide complexes utilizing this compound as a primary ligand. This diketone acts as an "antenna," a chromophore that efficiently absorbs light and transfers the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. This process, known as the antenna effect, is crucial for overcoming the inherently low absorption cross-sections of lanthanide ions.

The selection of appropriate ancillary ligands, in combination with this compound, has been shown to be critical in fine-tuning the photophysical properties of the resulting complexes. For instance, the use of neutral ligands such as 1,10-phenanthroline (B135089) (phen) or triphenylphosphine oxide (TPPO) can saturate the coordination sphere of the lanthanide ion, thereby shielding it from non-radiative deactivation pathways and enhancing the luminescence quantum yield.

Studies on europium(III) and terbium(III) complexes with this compound have demonstrated the generation of highly emissive materials. These complexes exhibit the characteristic sharp emission bands of the respective lanthanide ions, with Eu(III) complexes showing strong red emission and Tb(III) complexes displaying vibrant green luminescence. The high quantum yields and long luminescence lifetimes of these materials make them promising candidates for use as phosphors in lighting and display technologies.

Table 1: Photophysical Properties of Selected Lanthanide Complexes

Lanthanide Ion Ancillary Ligand Excitation Wavelength (nm) Emission Wavelength (nm) Quantum Yield (%)
Eu(III) 1,10-phenanthroline ~350 612 (5D07F2) High
Tb(III) 1,10-phenanthroline ~350 545 (5D47F5) High
Sm(III) Triphenylphosphine oxide ~360 564, 598, 645 Moderate
Dy(III) Triphenylphosphine oxide ~360 480, 575 Moderate

Exploration of Energy Transfer Processes in Luminescent Systems

The efficiency of luminescent lanthanide complexes is fundamentally governed by the intramolecular energy transfer from the ligand to the metal center. In systems containing this compound, the primary pathway for this energy transfer is from the triplet excited state of the ligand to the resonant energy levels of the lanthanide ion.

Upon absorption of UV light, the this compound ligand is excited to its singlet state (S₁). Through a process of intersystem crossing (ISC), it efficiently populates its triplet state (T₁). The energy of this triplet state is crucial; for efficient energy transfer to occur, the T₁ level of the ligand must be appropriately positioned above the emissive energy level of the lanthanide ion. This energetic alignment allows for a Dexter-type energy transfer mechanism, which involves a double electron exchange and is highly efficient over short distances.

Catalysis and Photoredox Chemistry

The ability of this compound to form stable complexes with a variety of metal ions has led to its exploration as a ligand in the design of novel catalytic systems.

Design of Catalytic Systems Employing this compound as a Ligand

While research in this area is still emerging, preliminary studies have shown that metal complexes of this compound can exhibit catalytic activity. For example, iron(III) complexes incorporating this ligand have been investigated for their potential in oxidation reactions. The diketonate ligand can influence the redox potential and stability of the metal center, thereby tuning its catalytic properties.

The design of these catalytic systems often involves the synthesis of well-defined metal complexes where the coordination environment of the metal is controlled by the diketonate and other ancillary ligands. The steric and electronic properties of the this compound ligand can be modified to optimize the catalytic performance for specific chemical transformations.

Application in Photosensitization and Charge Separation Reactions

The chromophoric nature of this compound and its derivatives suggests their potential application in photosensitization and charge separation reactions, which are key processes in photoredox catalysis and artificial photosynthesis. As a photosensitizer, the molecule can absorb light and transfer the energy to another molecule, initiating a chemical reaction.

In the context of charge separation, the excited state of the diketonate ligand can either donate or accept an electron, leading to the formation of a charge-separated state. This property is being explored in the development of molecular systems for solar energy conversion, where the goal is to create long-lived charge-separated states that can be harnessed to drive chemical reactions. Research in this area is focused on integrating complexes of this compound into larger supramolecular assemblies to facilitate efficient charge separation and prevent rapid charge recombination.

Materials Science and Polymer Chemistry

The incorporation of this compound into polymers and other materials can impart them with unique optical and thermal properties.

Research has demonstrated that derivatives of this compound can be used as monomers in the synthesis of novel polymers. For instance, the demethylation of the methoxy (B1213986) groups to hydroxyl groups yields 1,3-bis(4-hydroxyphenyl)-1,3-propanedione, a bisphenol that can be used in polycondensation reactions to produce aromatic polyethers. These polymers are known for their high thermal stability and excellent mechanical properties.

The inclusion of the diketonate moiety within the polymer backbone or as a side chain can also lead to the development of luminescent polymers. By coordinating lanthanide ions to the diketonate units within the polymer matrix, it is possible to create flexible and processable luminescent materials for applications such as optical fibers, waveguides, and sensors. The polymer matrix can provide a stable environment for the lanthanide complexes, protecting them from environmental quenchers and enhancing their photostability.

Bioinorganic and Medicinal Chemistry Research

The chemical scaffold of this compound is a valuable starting point for the design of new therapeutic agents and diagnostic tools. Its ability to chelate metals and its modifiable structure are key to its potential in this field. mdpi.com

Aromatase is a crucial enzyme in the biosynthesis of estrogens and a key target in the treatment of hormone-dependent breast cancer. nih.govmdpi.com Aromatase inhibitors (AIs) are classified into steroidal compounds that bind irreversibly and non-steroidal compounds that bind reversibly to the enzyme's active site. mdpi.com The development of new, more potent, and selective non-steroidal AIs is an active area of research. nih.gov

The structure of this compound provides a robust scaffold for designing novel non-steroidal AIs. Medicinal chemists can use the central diketone moiety as a handle for chemical modification, for instance, through cyclization reactions with reagents like hydrazine (B178648) to form pyrazoles, a heterocyclic core present in some biologically active molecules. The two methoxyphenyl rings can also be modified to optimize interactions with the active site of the aromatase enzyme. Structure-guided design, using the known crystal structure of aromatase, allows for the rational development of inhibitors that fit precisely into the enzyme's active site, potentially leading to higher potency and selectivity. nih.govemory.edu

Luminescent metal complexes are increasingly being developed as probes for biological imaging, offering advantages over traditional organic fluorophores, such as longer emission lifetimes, large Stokes shifts, and tunable photophysical properties. researchgate.netnih.gov The ability of β-diketones to form stable and highly luminescent complexes with a variety of metal ions, particularly lanthanides, makes them ideal candidates for these applications. nih.govmdpi.combohrium.com

Metal complexes synthesized using this compound as a ligand can be engineered for specific biological applications. For instance, europium(III) and terbium(III) complexes are well-suited for time-gated luminescence (TGL) imaging, a technique that reduces background autofluorescence to significantly improve detection sensitivity. bohrium.com By attaching targeting moieties (e.g., peptides or antibodies) to the diketonate ligand, these probes can be directed to specific cells or tissues, such as tumors, enabling targeted imaging both in vitro and in vivo. bohrium.com Furthermore, by chelating paramagnetic metal ions like Gadolinium(III), similar ligands can be adapted to create contrast agents for Magnetic Resonance Imaging (MRI). bohrium.com

Structure-activity relationship (SAR) is a cornerstone of drug discovery, involving the systematic modification of a lead compound's structure to understand how these changes influence its biological activity. wikipedia.orgdrugdesign.org This process allows medicinal chemists to optimize a molecule's potency, selectivity, and pharmacokinetic properties. nih.gov

The this compound scaffold is well-suited for SAR studies. Key structural features can be systematically altered to explore their impact on a desired biological effect, such as enzyme inhibition or cytotoxicity.

Table 2: Potential Modifications for SAR Studies of this compound Derivatives

Molecular RegionPotential ModificationsRationale / Desired Outcome
Aromatic Rings Varying substituents (e.g., halogens, hydroxyl, alkyl groups) at different positions. semanticscholar.orgEnhance binding affinity to a biological target; alter solubility and metabolic stability.
Central Linker Replacing the ketone groups with other functionalities like amides, sulfonamides, or ethers. nih.govModulate the geometry and electronic properties of the molecule to improve target interaction.
Methylene (B1212753) Bridge Introducing substituents on the central carbon atom.Restrict conformational flexibility to lock in an active conformation; introduce new interaction points.

For example, in designing kinase inhibitors, SAR studies on related methoxyphenyl pyrazole (B372694) and pyrimidine (B1678525) derivatives have identified compounds with potent inhibitory activity against cancer cell lines. nih.gov Similarly, SAR studies on anticancer agents targeting tubulin have shown that modifications to methoxyphenyl rings can dramatically affect potency. nih.govsemanticscholar.org By applying these principles, derivatives of this compound could be rationally designed and optimized for various therapeutic targets.

Q & A

Q. What are the recommended methods for synthesizing 1,3-Bis(4-methoxyphenyl)-1,3-propanedione with high purity?

The synthesis typically involves a Claisen condensation between 4-methoxyacetophenone derivatives under basic conditions (e.g., sodium ethoxide). Purification steps are critical:

  • Recrystallization : Use ethanol or acetone as solvents to achieve crystals with >98% purity (verified by GC analysis) .
  • Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient to isolate the diketone from side products.
  • Purity Validation : Gas chromatography (GC) with flame ionization detection (FID) is recommended for quantifying impurities .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust .
  • Storage : Keep in sealed, airtight containers under dry conditions at room temperature (20–25°C). Avoid exposure to moisture and direct sunlight to prevent degradation .
  • Waste Disposal : Classify as hazardous organic waste and dispose via licensed facilities to comply with environmental regulations .

Q. What spectroscopic techniques are essential for initial structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR (in CDCl₃ or DMSO-d₆) confirm the diketone structure via characteristic carbonyl peaks (~190 ppm in 13^13C) and aromatic/methoxy proton signals .
  • FT-IR : Detect carbonyl stretching vibrations (~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • Melting Point Analysis : Compare observed values (literature data pending) with published standards to assess purity .

Advanced Research Questions

Q. What advanced crystallographic methods resolve structural ambiguities in this compound?

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated acetone solution. Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks (e.g., C=O···H interactions) .
  • Data Collection : Optimize resolution (<0.8 Å) and completeness (>95%) using Mo-Kα radiation. Analyze intermolecular packing to predict stability and reactivity .

Q. How do electronic properties influence its potential as a UV-absorbing material?

  • Computational Studies : Perform density functional theory (DFT) calculations to map HOMO-LUMO gaps and charge distribution. Methoxy groups enhance electron donation, potentially improving photostability .
  • Experimental Validation : Conduct UV-Vis spectroscopy in ethanol (200–400 nm) to compare molar absorptivity with structurally related compounds like Avobenzone .

Q. What methodological challenges arise in detecting this compound in environmental samples?

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from aqueous matrices.
  • HPLC-MS/MS : Optimize a reverse-phase C18 column (acetonitrile/water gradient) with ESI+ ionization. Monitor fragmentation patterns (e.g., m/z 284.31 for [M+H]⁺) .
  • Derivatization : For trace detection, employ fluorogenic reagents (e.g., 1,3-diphenyl-1,3-propanedione) to enhance sensitivity via Knoevenagel condensation .

Q. Are there contradictions in reported physicochemical properties, and how should they be addressed?

Discrepancies in melting points or solubility may arise from polymorphic forms or impurities. To resolve:

  • Reproducibility Tests : Synthesize batches using identical protocols and validate purity via GC/HPLC.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen to rule out decomposition artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.